2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolidine ring, an imidazo[1,2-a]pyridine core, and a carbonitrile group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The exact target would depend on the specific compound and its functional groups.
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors such as its chemical structure and the route of administration. The compound contains a pyrrolidine ring, which is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This approach is advantageous due to its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Imidazo[1,2-a]pyridine Derivatives: Compounds like imidazo[1,2-a]pyridine-3-carboxylates and imidazo[1,2-a]pyridine-2-carboxamides.
Uniqueness
2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)18-14(3)15(12-21)19-22-16-8-4-5-9-17(16)24(19)20(18)23-10-6-7-11-23/h4-5,8-9,13H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSPHXGGESSHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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